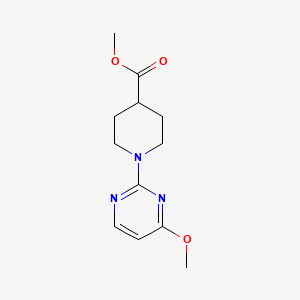

Methyl 1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylate

Description

Methyl 1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylate is a piperidine-derived carboxylic acid ester featuring a 4-methoxypyrimidin-2-yl substituent at the piperidine nitrogen. Notably, it has been listed as a discontinued product by CymitQuimica, suggesting challenges in commercial synthesis or niche applications .

Properties

IUPAC Name |

methyl 1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-17-10-3-6-13-12(14-10)15-7-4-9(5-8-15)11(16)18-2/h3,6,9H,4-5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEUQRWCCZGXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCC(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylate typically involves the reaction of 4-methoxypyrimidine with piperidine-4-carboxylic acid, followed by esterification with methanol . The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxypyrimidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their molecular features, and applications based on available evidence:

Physicochemical and Functional Differences

- The phenylpropanoylamino group in the analogue from introduces amide functionality, increasing hydrogen-bonding capacity compared to the ester group in the target compound .

- Solubility and Reactivity :

- Methyl/ethyl ester variations influence lipophilicity; methyl esters (target compound) are generally less polar than ethyl esters (Intermediate II), affecting bioavailability .

- The discontinued status of the target compound may reflect stability issues (e.g., ester hydrolysis) compared to more robust analogues like Intermediate II, which is utilized in large-scale pharmaceutical synthesis .

Research Findings and Gaps

- Synthetic Challenges : The discontinuation of this compound may stem from difficulties in regioselective pyrimidine substitution or purification, unlike the well-optimized synthesis of Intermediate II .

Biological Activity

Methyl 1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to significant biological effects, including anti-inflammatory and antimicrobial activities.

Structure-Activity Relationship (SAR)

Research has indicated that the structural components of this compound are crucial for its biological efficacy. The presence of the methoxypyrimidinyl group enhances its chemical properties compared to other piperidine derivatives. Studies have shown that modifications to this structure can lead to variations in potency and selectivity against different biological targets.

In Vitro Studies

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit promising anti-inflammatory properties. For instance, in vitro testing revealed that certain derivatives significantly inhibited COX-2 activity, a key enzyme in the inflammatory pathway, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

- Antimycobacterial Activity : A study focusing on piperidine derivatives showed that specific compounds demonstrated potent activity against Mycobacterium tuberculosis, achieving minimum inhibitory concentrations (MIC) as low as 0.02 µg/mL . This suggests that this compound could be a candidate for further development in tuberculosis treatment.

- Pharmacokinetic Properties : Pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for compounds related to this compound, with high plasma exposure noted in animal models . This supports the potential for therapeutic applications.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Anti-inflammatory | ~0.04 | COX-2 |

| Piperidine Derivative A | Antimycobacterial | 0.02 | Mtb |

| Piperidine Derivative B | Antimycobacterial | 0.12 | Mtb |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.